molecular formula C13H19O6P B13694958 Methyl 3-(Diethoxyphosphoryl)-4-methoxybenzoate

Methyl 3-(Diethoxyphosphoryl)-4-methoxybenzoate

Cat. No.: B13694958
M. Wt: 302.26 g/mol
InChI Key: TWFPPZDQRFJLOE-UHFFFAOYSA-N
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Description

Methyl 3-(Diethoxyphosphoryl)-4-methoxybenzoate is an organic compound that belongs to the class of phosphonate esters It is characterized by the presence of a diethoxyphosphoryl group attached to a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(Diethoxyphosphoryl)-4-methoxybenzoate typically involves the esterification of 3-(Diethoxyphosphoryl)-4-methoxybenzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(Diethoxyphosphoryl)-4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of phosphonic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Methyl 3-(Diethoxyphosphoryl)-4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biochemical pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(Diethoxyphosphoryl)-4-methoxybenzoate involves its interaction with specific molecular targets. The diethoxyphosphoryl group can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The methoxybenzoate moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

    Diethyl Benzylphosphonate: Similar in structure but with a benzyl group instead of a methoxybenzoate moiety.

    Methyl 3-(Diethoxyphosphoryl)-3,3-difluoropyruvate: Contains a difluoropyruvate group, leading to different reactivity and applications.

Uniqueness: Methyl 3-(Diethoxyphosphoryl)-4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H19O6P

Molecular Weight

302.26 g/mol

IUPAC Name

methyl 3-diethoxyphosphoryl-4-methoxybenzoate

InChI

InChI=1S/C13H19O6P/c1-5-18-20(15,19-6-2)12-9-10(13(14)17-4)7-8-11(12)16-3/h7-9H,5-6H2,1-4H3

InChI Key

TWFPPZDQRFJLOE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=CC(=C1)C(=O)OC)OC)OCC

Origin of Product

United States

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